lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is an organolithium compound that features a lithium ion bonded to a benzene ring substituted with methoxymethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide typically involves the reaction of 1-(methoxymethoxy)-3-methylbenzene with a lithium reagent. One common method is the deprotonation of 1-(methoxymethoxy)-3-methylbenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen, ozone, or peroxides can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbon dioxide can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized benzene derivatives.
Scientific Research Applications
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic behavior is facilitated by the electron-donating effects of the methoxymethoxy and methyl groups on the benzene ring. The compound can participate in various reaction pathways, depending on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1-methoxy-3-(methoxymethoxy)benzene-5-ide
- Lithium;1-(methoxymethoxy)-4-methylbenzene-6-ide
- Lithium;1-(methoxymethoxy)-2-methylbenzene-6-ide
Uniqueness
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is unique due to the specific positioning of the methoxymethoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.
Properties
CAS No. |
63063-81-0 |
---|---|
Molecular Formula |
C9H11LiO2 |
Molecular Weight |
158.1 g/mol |
IUPAC Name |
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O2.Li/c1-8-4-3-5-9(6-8)11-7-10-2;/h3-4,6H,7H2,1-2H3;/q-1;+1 |
InChI Key |
AZSSDASBUCVGIA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=[C-]C=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.